![molecular formula C19H22N4O4 B2659326 2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)acetamide CAS No. 1903881-91-3](/img/structure/B2659326.png)
2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)acetamide
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Description
Scientific Research Applications
Synthetic Applications and Heterocyclic Compound Development
- Research has focused on the synthesis of novel compounds derived from similar chemical structures for potential therapeutic uses. For instance, the development of new chemical entities such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showcases the potential of these compounds in creating anti-inflammatory and analgesic agents with significant biological activity (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antimicrobial and Antifungal Activities
- Some derivatives have been studied for their antimicrobial activities against pathogenic bacteria and Candida species, highlighting the importance of structural modifications on the biological activities of these compounds. This includes the exploration of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives for their potential in treating microbial infections (B. Mokhtari, K. Pourabdollah, 2013).
Antitumor and Anti-inflammatory Activities
- The synthesis and evaluation of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives highlight the compound's potential applications in antitumor activities. These studies demonstrate the ability to design and synthesize compounds with promising inhibitory effects on different cancer cell lines, suggesting a pathway for developing new cancer therapies (M. Albratty, K. El-Sharkawy, Shamsher Alam, 2017).
Pharmacological Applications
- There's a focus on discovering clinical candidates for treating diseases like hypercholesterolemia through the inhibition of acyl-coenzyme A: cholesterol O-acyltransferase (ACAT), showing the potential for compounds with similar structures in drug development and therapeutic applications (K. Shibuya, K. Kawamine, Chiyoka Ozaki, T. Ohgiya, T. Edano, Y. Yoshinaka, Y. Tsunenari, 2018).
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-12-8-17(24)22-19(20-12)23-6-4-14(5-7-23)21-18(25)10-13-2-3-15-16(9-13)27-11-26-15/h2-3,8-9,14H,4-7,10-11H2,1H3,(H,21,25)(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAVREFIKLJXGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)acetamide |
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